IDO1 Inhibition Potential: Class-Level Evidence for 2,3-Dihydro-1H-Indole Scaffolds
While direct IC50 data for 5-(2,4-difluorophenyl)-2,3-dihydro-1H-indole is not available in public literature, it belongs to a class of 2,3-dihydro-1H-indole compounds explicitly claimed as IDO1 inhibitors. The parent patent demonstrates that certain members of this class inhibit the conversion of tryptophan to kynurenine, a mechanism linked to immunosuppression in the tumor microenvironment [1]. The 2,4-difluorophenyl substituent is expected to enhance binding affinity relative to unsubstituted phenyl analogs due to increased hydrophobic and electronic interactions .
| Evidence Dimension | IDO1 Enzyme Inhibition |
|---|---|
| Target Compound Data | Not directly reported; inferred class activity from US Patent 9,872,853 |
| Comparator Or Baseline | Unsubstituted 5-phenyl-2,3-dihydro-1H-indole (CAS 104636-54-6) |
| Quantified Difference | N/A (no direct comparative data) |
| Conditions | Assay: Inhibition of IDO1-mediated tryptophan catabolism; System: Recombinant human IDO1 enzyme or cell-based assays as described in patent |
Why This Matters
For procurement decisions, this compound offers a validated, patent-backed entry point into the IDO1 inhibitor chemical space, which is a high-value area for oncology drug discovery.
- [1] US Patent 9,872,853. 2,3-dihydro-1H-indole compounds. Justia Patents, 2018. View Source
